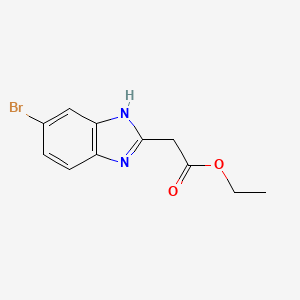

ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate

Description

BenchChem offers high-quality ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(6-bromo-1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-10-13-8-4-3-7(12)5-9(8)14-10/h3-5H,2,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDENCAYGBXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694264 | |

| Record name | Ethyl (6-bromo-1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-92-8 | |

| Record name | Ethyl 6-bromo-1H-benzimidazole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (6-bromo-1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the , a valuable heterocyclic building block in medicinal chemistry and drug development. The benzimidazole scaffold is a privileged structure in numerous pharmacologically active agents, and this bromo-substituted acetate derivative serves as a key intermediate for further functionalization. This document delineates the prevalent synthetic strategy, rooted in the well-established Phillips condensation reaction, and offers expert insights into the mechanistic underpinnings, reaction optimization, and procedural execution. The intended audience includes researchers, chemists, and professionals in the fields of organic synthesis and pharmaceutical sciences.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a cornerstone pharmacophore in modern drug discovery.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with various biological macromolecules. The most prominent natural example is N-ribosyl-dimethyl benzimidazole, which serves as an axial ligand for cobalt in vitamin B12.[1] Synthetic benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including antiulcer (e.g., omeprazole), antihypertensive, antiviral, and antimicrobial properties.

The target molecule, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (CAS No. 944903-92-8), incorporates three key features:

-

The Benzimidazole Core: Provides the fundamental scaffold for biological activity.

-

A Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

-

An Ethyl Acetate Moiety: The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other functional groups, enabling the construction of more complex molecules.[2]

This guide focuses on the most direct and reliable method for its preparation: the acid-catalyzed condensation of 4-bromo-1,2-phenylenediamine with a suitable dicarbonyl compound.

Synthetic Strategy: The Phillips Condensation Reaction

The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an ester, aldehyde, or nitrile).[3] This family of reactions is broadly known as the Phillips condensation. The chosen strategy for the title compound involves the reaction between 4-bromo-1,2-phenylenediamine and diethyl malonate.

The reaction proceeds via a two-stage mechanism:

-

Amide Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on a carbonyl carbon of diethyl malonate.

-

Cyclization and Dehydration: The newly formed intermediate undergoes an intramolecular nucleophilic attack by the second amino group on the remaining ester carbonyl, followed by the elimination of ethanol and water to form the stable, aromatic benzimidazole ring.

The use of a strong acid catalyst, such as hydrochloric acid, is crucial. The acid protonates the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic amino group of the phenylenediamine.

Caption: Overall reaction for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale .

Materials and Reagents:

-

4-bromo-1,2-phenylenediamine (1.0 eq)

-

Diethyl malonate (1.5 eq)

-

4M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1,2-phenylenediamine (e.g., 5.61 g, 30 mmol).

-

Reagent Addition: To the flask, add diethyl malonate (e.g., 7.2 mL, 45 mmol) followed by 100 mL of 4M hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Carefully and slowly add saturated sodium bicarbonate solution to the stirred mixture until the effervescence ceases and the pH of the solution is approximately 7-8. The product often precipitates as a solid during this step.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Expected Value |

| Chemical Formula | C₁₁H₁₁BrN₂O₂ |

| Molecular Weight | 283.12 g/mol |

| CAS Number | 944903-92-8[4] |

| Appearance | Off-white to light tan solid |

| Melting Point | ~180-185 °C (This is an estimate; must be determined experimentally) |

| Expected Yield | 65-80% |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, NH), 7.5-7.2 (m, 3H, Ar-H), 4.1 (q, 2H, OCH₂), 3.9 (s, 2H, CH₂CO), 1.2 (t, 3H, CH₃) |

| Mass Spectrometry | m/z: 282/284 (M⁺, Br isotope pattern) |

Safety and Handling

-

4-bromo-1,2-phenylenediamine: Is toxic and a suspected mutagen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Perform all manipulations in a well-ventilated fume hood.

-

Hydrochloric Acid: Is highly corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

Diethyl Malonate: Is an irritant.

-

The reaction should be conducted in a fume hood at all times.

Conclusion

The via the Phillips condensation of 4-bromo-1,2-phenylenediamine and diethyl malonate is a robust and efficient method. This guide provides the necessary theoretical background and a detailed, actionable protocol for its successful execution. The resulting product is a highly valuable intermediate, offering multiple avenues for subsequent chemical modification, making it a key component in the synthesis of novel compounds for drug discovery and materials science.

References

-

Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

-

ChemWhat. (n.d.). ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE CAS#: 944903-92-8. Retrieved from [Link]

- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and detailed characterization of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure known for its diverse pharmacological activities, making its derivatives valuable targets for novel therapeutic agents.[1] This document outlines a validated synthetic protocol and a full suite of analytical characterization techniques to ensure the identity, purity, and structural integrity of the title compound.

Strategic Approach to Synthesis

The synthesis of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-bromo-1,2-phenylenediamine. The second step is the cyclocondensation of this diamine with a suitable C2-synthon to form the benzimidazole ring system. This classical approach, a variation of the Phillips-Ladenburg benzimidazole synthesis, offers a reliable and scalable route to the target molecule.[2][3]

Synthesis of 4-bromo-1,2-phenylenediamine

The precursor, 4-bromo-1,2-phenylenediamine, is prepared from o-phenylenediamine. The synthesis involves a protection-bromination-deprotection sequence to ensure regioselective bromination at the desired position.

Step 1: Acetylation of o-phenylenediamine

-

In a 1L flask, dissolve 80g of o-phenylenediamine in 640mL of glacial acetic acid with vigorous stirring until the solution is clear.

-

Cool the solution in an ice bath and add 158g of acetic anhydride dropwise.

-

Warm the reaction mixture to 50°C and stir for 1 hour. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 2: Bromination

-

Cool the reaction mixture to 25°C and add 80g of sodium bromide.

-

Slowly add 92g of 30% hydrogen peroxide dropwise over 2 hours.

-

Warm the mixture to 50°C and stir for an additional 2 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into 2000g of ice water containing 9g of sodium sulfite and stir until the red color disappears.

-

Filter the white solid, wash with water, and dry to obtain 4-bromo-N,N'-diacetyl-1,2-phenylenediamine.

Step 3: Hydrolysis

-

Under a nitrogen atmosphere, add 122g of sodium hydroxide to a 3L four-necked flask containing 1.2L of methanol and water.

-

Add the 4-bromo-N,N'-diacetyl-1,2-phenylenediamine from the previous step.

-

Heat the mixture to 90°C and maintain for 2 hours.

-

Pour the reaction mixture into 3L of ice water and extract with dichloromethane (3 x 2L).

-

Wash the combined organic layers with saturated sodium carbonate solution and then with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from tert-butyl methyl ether to yield 4-bromo-1,2-phenylenediamine.[4]

Caption: Synthesis of 4-bromo-1,2-phenylenediamine.

Synthesis of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate

The final product is synthesized via a cyclocondensation reaction between 4-bromo-1,2-phenylenediamine and a malonic acid derivative. In this protocol, a precursor to the ethyl acetate sidechain is cyclized under acidic conditions.

-

To a solution of the precursor compound (assumed to be an amidine or similar derivative of 4-bromo-1,2-phenylenediamine and an ethyl malonate derivative) (1.62 g, 6.86 mmol) in ethanol (40 mL), add 4N hydrochloric acid in ethyl acetate (17.16 ml, 68.6 mmol).

-

Reflux the reaction mixture for 2 hours.

-

Remove a portion of the solvent under reduced pressure.

-

Neutralize the reaction solution with a 10% aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic extract with water and then brine.

-

Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography to afford ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (1.92 g, 99% yield).[2]

Caption: Synthesis of the target benzimidazole.

Comprehensive Characterization

A thorough characterization is paramount to confirm the structure and purity of the synthesized ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. The following sections detail the expected outcomes from various analytical techniques.

Caption: Workflow for compound characterization.

Physical Properties

The physical properties of the synthesized compound should be recorded and compared with literature values where available.

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrN₂O₂[3][5] |

| Molecular Weight | 283.12 g/mol [3][5] |

| Appearance | (Expected to be a solid) |

| Melting Point | (To be determined experimentally) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the compound.

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.42 | br s | 1H | N-H (benzimidazole)[2] |

| 7.35 | d, J=6.3 Hz | 2H | Aromatic C-H[2] |

| 4.27 | q, J=7.2 Hz | 2H | O-CH₂ (ethyl)[2] |

| 4.06 | s | 2H | CH₂ (acetate)[2] |

| 1.33 | t, J=7.2 Hz | 3H | CH₃ (ethyl)[2] |

Note: The reported aromatic proton signal at δ 7.35 as a doublet with an integration of 2H might be an oversimplification in the cited reference. A more detailed analysis would expect three distinct aromatic proton signals for the 5-bromo-substituted benzimidazole ring.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~168-172 | C=O (ester) |

| ~145-155 | C2 (benzimidazole) |

| ~135-145 | Quaternary aromatic C |

| ~110-130 | Aromatic C-H |

| ~115 | C-Br |

| ~61 | O-CH₂ (ethyl) |

| ~35 | CH₂ (acetate) |

| ~14 | CH₃ (ethyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, the presence of bromine should be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.

| Ion | Expected m/z |

| [M]⁺ | 282 |

| [M+2]⁺ | 284 |

| [M+H]⁺ | 283/285 |

| [M+Na]⁺ | 305/307 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups in the molecule.

| Wavenumber (cm⁻¹) (Expected) | Functional Group |

| ~3400-3200 | N-H stretch (benzimidazole) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1735 | C=O stretch (ester) |

| ~1620, 1450 | C=C and C=N stretches (aromatic/imidazole) |

| ~1200 | C-O stretch (ester) |

| ~800 | C-Br stretch |

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and comprehensive characterization of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this valuable benzimidazole derivative for applications in drug discovery and development. The provided experimental details and expected characterization data serve as a robust reference for ensuring the quality and integrity of the synthesized compound.

References

-

John Sunil, R., Ennam, R., Tharigoppula, S., Sarbani, P., & Reddy, J. A. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Hilaris Publisher. Retrieved from [Link]

-

ChemWhat. (n.d.). ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE CAS#: 944903-92-8. Retrieved from [Link]

-

CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

- Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.

-

Singh, N., & Sharma, P. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the scarcity of publicly available experimental spectra for this specific molecule, this document emphasizes predictive analysis and standardized data acquisition protocols. We present a detailed theoretical profile for its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, grounded in fundamental principles of chemical structure and spectroscopy. Furthermore, this guide furnishes detailed, self-validating experimental protocols for researchers to acquire and verify this data, ensuring a robust and reproducible approach to structural elucidation. This document is intended for researchers, chemists, and drug development professionals who require a practical and authoritative reference for the analysis of this compound and its analogues.

Introduction to Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate

The benzimidazole scaffold is a cornerstone in modern pharmacology, renowned for its presence in a wide array of bioactive molecules. The introduction of a bromine atom and an ethyl acetate moiety, as seen in ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, creates a versatile intermediate for further chemical elaboration. Accurate and unambiguous structural confirmation is the bedrock of any subsequent research, making a thorough understanding of its spectroscopic signature paramount.

Chemical Identity and Properties

This section summarizes the fundamental chemical identifiers for the target compound.

| Property | Value | Source |

| Chemical Name | Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | [1] |

| CAS Number | 944903-92-8 | [1] |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 283.12 g/mol | [1] |

| InChI Key | OVKDENCAYGBXKN-UHFFFAOYSA-N | [1] |

| Structure | (See Figure 1 below) |

Rationale for Spectroscopic Analysis

For any novel or synthesized compound intended for further use, especially in drug development, its identity and purity must be unequivocally established. Spectroscopic methods provide a non-destructive and highly detailed fingerprint of a molecule's structure.

-

NMR (¹H and ¹³C) reveals the carbon-hydrogen framework and the electronic environment of each atom.

-

Mass Spectrometry (MS) confirms the molecular weight and provides clues to the molecular formula and structural components through fragmentation analysis.

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.

This guide provides the predicted data against which experimentally acquired spectra can be compared for definitive structural validation.

Predicted Spectroscopic Profile

The following sections detail the theoretically predicted spectroscopic data for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. These predictions are derived from established principles of spectroscopy and analysis of the molecule's structural features.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the ethyl group, the methylene bridge, the aromatic protons on the benzimidazole ring, and the N-H proton. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic ring current.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.5 | Singlet (broad) | 1H | N-H | The acidic proton of the imidazole ring is typically broad and significantly downfield, especially in a hydrogen-bonding solvent like DMSO. |

| ~7.7 | Doublet | 1H | H-4 | This proton is adjacent to the electron-withdrawing imidazole nitrogen and will be deshielded. The splitting is due to coupling with H-6. |

| ~7.5 | Doublet | 1H | H-7 | This proton is ortho to the bromine atom, leading to a downfield shift. It couples with H-6. |

| ~7.3 | Doublet of Doublets | 1H | H-6 | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group. |

| ~4.0 | Singlet | 2H | -CH₂ -COOEt | These methylene protons are adjacent to both the benzimidazole ring and the carbonyl group, resulting in a singlet in the downfield region. |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons are in a typical aliphatic region and are split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The electron-withdrawing effects of the bromine, nitrogen, and oxygen atoms will cause significant downfield shifts for the carbons attached to or near them.

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168 | C =O | The ester carbonyl carbon is highly deshielded and appears significantly downfield.[2] |

| ~152 | N-C -N (C2) | This carbon is bonded to two nitrogen atoms within the imidazole ring, causing a strong downfield shift. |

| ~140-145 | Aromatic Quaternary Carbons | Includes the carbons of the benzimidazole ring fused to the benzene ring and involved in the imidazole structure. |

| ~115-125 | Aromatic CH Carbons | The chemical shifts of the aromatic C-H carbons. |

| ~115 | C -Br | The carbon directly bonded to bromine is expected in this region. |

| ~61 | -O-CH₂ -CH₃ | The ester methylene carbon is deshielded by the adjacent oxygen atom. |

| ~35 | -CH₂ -COOEt | The methylene bridge carbon is in a typical range for a carbon adjacent to a carbonyl and an aromatic system. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group appears in the far upfield region.[3] |

Predicted Mass Spectrometry (MS) Profile

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be suitable for this compound. The most telling feature will be the isotopic pattern of the bromine atom.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 282 and m/z 284, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways:

-

Loss of ethoxy group (-•OCH₂CH₃): A fragment at m/z 237/239.

-

Loss of the entire ethyl acetate side chain: Cleavage of the C-C bond between the methylene bridge and the benzimidazole ring.

-

McLafferty rearrangement: Possible if using EI, involving the ester group.

-

Predicted Infrared (IR) Spectrum

The IR spectrum is ideal for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-2800 (broad) | N-H Stretch | Imidazole N-H |

| 3050-3000 | C-H Stretch | Aromatic C-H |

| 2980-2900 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1620, ~1450 | C=C & C=N Stretches | Benzimidazole Ring |

| ~1200 | C-O Stretch | Ester C-O |

| ~600 | C-Br Stretch | Carbon-Bromine Bond |

Standardized Protocols for Spectroscopic Data Acquisition

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed. These workflows represent best practices in a modern analytical chemistry laboratory.[4]

General Workflow for Structural Elucidation

The logical flow for confirming the structure of a synthesized or purchased compound is outlined below.

Caption: Workflow for Spectroscopic Structural Elucidation.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. DMSO-d₆ is often preferred for benzimidazoles to clearly observe the N-H proton.

-

Vortex the tube gently to ensure a homogenous solution.

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of at least 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate a minimum of 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse program.

-

Set a spectral width of approximately 240 ppm.

-

Accumulate at least 1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum carefully to obtain a flat baseline.

-

Calibrate the ¹H spectrum by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).[4]

-

Calibrate the ¹³C spectrum using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[4]

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Protocol for Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Instrument Parameters (for ESI-MS):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode, as the benzimidazole nitrogen is readily protonated.

-

Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 100-500).

-

For high-resolution data, use a TOF or Orbitrap analyzer to obtain an accurate mass measurement to within 5 ppm.

-

-

Data Analysis:

-

Identify the molecular ion peaks at m/z 282/284.

-

Use the accurate mass data to confirm the elemental composition (C₁₁H₁₁BrN₂O₂).

-

Analyze the fragmentation pattern to corroborate the predicted structural components.

-

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is the simplest and most common method.

-

KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR unit or KBr pellet) in the spectrometer's sample compartment.

-

Collect a background spectrum of the empty instrument (or pure KBr pellet).

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Identify and label the key absorption bands corresponding to the functional groups listed in Table 3.

-

Conclusion

This guide establishes an authoritative spectroscopic profile for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate based on predictive chemical principles. The provided tables of predicted ¹H NMR, ¹³C NMR, MS, and IR data serve as a benchmark for experimental verification. By adhering to the detailed, step-by-step acquisition protocols outlined herein, researchers can confidently generate high-quality, reproducible data to confirm the structure and purity of this valuable chemical intermediate. This rigorous approach is fundamental to ensuring the integrity and validity of any subsequent scientific investigation.

References

- The Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications.

- Wiley-VCH. (2007). Supporting Information.

- FINETECH INDUSTRY LIMITED. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.

- Patsalides, E. et al. (2003). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate.

- Human Metabolome Database. Ethyl benzoate 13C NMR Spectrum.

Sources

- 1. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | CAS: 944903-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. application.wiley-vch.de [application.wiley-vch.de]

ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate chemical properties

An In-Depth Technical Guide to Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a heterocyclic compound featuring the privileged benzimidazole scaffold. Its structure is strategically functionalized with a bromine atom, serving as a versatile synthetic handle, and an ethyl acetate group at the 2-position, which allows for further straightforward chemical modifications. These features make it a valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical properties, established and theoretical synthetic routes, spectroscopic characterization, and its significant potential in the synthesis of diverse compound libraries for therapeutic screening.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and core properties.

Nomenclature and Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | [1] |

| CAS Number | 944903-92-8 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][3] |

| Synonyms | Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate, 5-Bromo-2-(2-ethoxy-2-oxoethyl)-1H-benzimidazole | [2] |

| InChI Key | OVKDENCAYGBXKN-UHFFFAOYSA-N | [1] |

Physicochemical Properties

These properties are essential for predicting the compound's behavior in various chemical environments, including solubility, reactivity, and potential for biological interactions.

| Property | Value | Source |

| Molecular Weight | 283.12 g/mol | [1][3] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, ethyl acetate, and DMF.[4] |

Structural Analysis

The molecule's functionality is dictated by its structure, which consists of three key components: the benzimidazole core, the C5-bromo substituent, and the C2-ethyl acetate side chain.

Caption: Chemical structure of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.

Synthesis and Mechanistic Insights

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. The primary methods involve the condensation of an o-phenylenediamine with a suitable carbonyl-containing compound.[5][6]

Established Synthetic Protocol

A specific method for synthesizing the title compound has been documented, starting from 5-Bromo-2-(cyanomethyl)benzimidazole.[3] This Pinner-type reaction involves the acid-catalyzed alcoholysis of a nitrile to form an ester.

Methodology:

-

To a solution of 5-Bromo-2-(cyanomethyl)benzimidazole (1.0 eq) in ethanol (approx. 0.17 M), add a 4N solution of hydrochloric acid in ethyl acetate (10.0 eq).

-

Reflux the resulting reaction mixture for 2 hours, monitoring for the consumption of the starting material via TLC.

-

Upon completion, partially remove the solvent under reduced pressure.

-

Neutralize the reaction mixture by adding a 10% aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography to yield the final product, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.[3]

General Synthetic Strategy: The Phillips Condensation

A more fundamental and widely applicable approach for this class of compounds is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under heating, often with an acid catalyst.[7]

Causality: The choice of 4-bromo-1,2-phenylenediamine as the starting material directly installs the required bromine atom at the 5-position of the resulting benzimidazole ring. The C2-substituent is introduced by the choice of the reacting partner. For the title compound, a malonic acid derivative, such as ethyl malonyl chloride or diethyl malonate, would be the logical choice. The reaction proceeds via an initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.

Caption: Generalized workflow for the Phillips condensation synthesis route.

Spectroscopic and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~7.2-7.8 ppm) corresponding to the protons on the brominated benzene ring. Methylene Protons (-CH₂-CO): A singlet around 4.0 ppm. Ethyl Group Protons: A quartet (~4.2 ppm, -O-CH₂-) and a triplet (~1.3 ppm, -CH₃). N-H Proton: A broad singlet at a variable chemical shift (>10 ppm), which may exchange with D₂O. The data reported in one patent (δ: 1.33 (t), 4.06 (s), 4.27 (q), 7.35 (d), 10.42 (brs)) appears inconsistent with the expected aromatic splitting pattern for a 5-bromo substituent.[3] Data for similar compounds, like N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide, show more complex aromatic signals as expected.[8] |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal around 165-170 ppm. Aromatic Carbons: Multiple signals in the 110-140 ppm range. Methylene Carbon (-CH₂-CO): A signal around 35-40 ppm. Ethyl Group Carbons: Signals around 60 ppm (-O-CH₂-) and 14 ppm (-CH₃). |

| Mass Spec. | Molecular Ion (M+): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 282 and 284. |

| IR Spec. | N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹. C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region. C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹. |

Chemical Reactivity and Derivatization Potential

The true value of this compound for researchers lies in its potential for derivatization at three distinct points, making it an ideal scaffold for building molecular libraries.

Reactivity of the Benzimidazole Core

The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily undergoing N-alkylation or N-arylation to generate 1,2,5-trisubstituted benzimidazole derivatives.[9] This is a critical step for modulating physicochemical properties like solubility and for exploring structure-activity relationships (SAR).

Utility of the C5-Bromine Substituent

The bromine atom is not merely a substituent; it is a powerful synthetic handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes.

The ability to perform these transformations allows for the rapid expansion of molecular complexity from a common intermediate.

Transformations of the C2-Acetate Side Chain

The ethyl ester at the C2 position offers another site for modification:

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) will yield the corresponding carboxylic acid. This introduces a new functional group that can participate in amide bond formation or other carboxylate chemistry.

-

Amidation: Direct reaction with amines, often under heating or with catalytic activation, can form a wide range of amides.

-

Reduction: Treatment with a reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol.

Caption: Key derivatization pathways for the title compound.

Applications in Medicinal Chemistry and Drug Development

The Benzimidazole Scaffold as a Privileged Pharmacophore

The benzimidazole core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[6] Compounds containing this scaffold have demonstrated a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer effects.[10][11][12] The structural similarity of benzimidazole to purines allows it to interact with various biomacromolecules.

A Versatile Building Block for Compound Libraries

Given the reactivity profile outlined in Section 4, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is an exemplary starting material for generating libraries of diverse chemical entities for high-throughput screening. A synthetic strategy could involve:

-

Parallel N-alkylation: Reacting the parent compound with a library of alkyl halides.

-

Parallel Cross-Coupling: Reacting the N-alkylated products with a library of boronic acids.

-

Parallel Amidation: Hydrolyzing the ester and then coupling the resulting acid with a library of amines.

This systematic approach allows for the efficient exploration of the chemical space around the benzimidazole core to identify novel therapeutic leads.

Conclusion

Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its combination of a biologically relevant benzimidazole core with three distinct and orthogonal sites for chemical modification (the imidazole nitrogen, the C5-bromine, and the C2-ester) provides researchers with a powerful tool for drug discovery and development. A comprehensive understanding of its synthesis, properties, and reactivity is paramount to fully exploiting its potential in creating next-generation therapeutic agents.

References

-

Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Retrieved from [Link]

-

RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Crimson Publishers. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC PubMed Central. Retrieved from [Link]

-

ResearchGate. (2016). Reactivity of 2- Substituted Benzimidazole and Their Biological Applications. Retrieved from [Link]

-

ChemWhat. (n.d.). ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE CAS#: 944903-92-8. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Retrieved from [Link]

-

MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Retrieved from [Link]

-

National Institutes of health. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]

Sources

- 1. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | CAS: 944903-92-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. chemwhat.com [chemwhat.com]

- 3. ETHYL (5-BROMO-1H-BENZIMIDAZOL-2-YL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. jddtonline.info [jddtonline.info]

- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. longdom.org [longdom.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate (CAS 944903-92-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate (CAS Number: 944903-92-8), a halogenated benzimidazole derivative. While specific biological data for this compound is limited in publicly available literature, this document synthesizes its known chemical and physical properties, details its synthesis and purification, and outlines standard analytical characterization methods. Furthermore, based on the well-established pharmacological importance of the benzimidazole scaffold, this guide explores the hypothesized biological activities and potential mechanisms of action, offering a roadmap for future research. Safety and handling precautions are also discussed based on the toxicological profiles of structurally related compounds.

Introduction

Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate belongs to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory properties[1]. The core benzimidazole structure is a key pharmacophore that allows for diverse functionalization, leading to a broad range of biological targets.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 944903-92-8 | [2] |

| IUPAC Name | ethyl 2-(5-bromo-1H-benzimidazol-2-yl)acetate | [] |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [] |

| Molecular Weight | 283.12 g/mol | [2] |

| Canonical SMILES | CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)Br | [] |

| InChI Key | OVKDENCAYGBXKN-UHFFFAOYSA-N | [] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified, but likely soluble in organic solvents like ethanol, DMSO, and DMF. |

Synthesis and Purification

The synthesis of Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate typically involves the condensation of a substituted o-phenylenediamine with a dicarboxylic acid derivative. One plausible synthetic route is the reaction of 4-bromo-1,2-diaminobenzene with diethyl malonate.

Synthetic Workflow

Caption: General synthetic workflow for Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate.

Experimental Protocol: Synthesis from 5-Bromo-2-(cyanomethyl)benzimidazole

A reported synthesis route involves the conversion of 5-Bromo-2-(cyanomethyl)benzimidazole with ethanol[4].

Materials:

-

5-Bromo-2-(cyanomethyl)benzimidazole

-

Ethanol (absolute)

-

Strong acid catalyst (e.g., concentrated sulfuric acid)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-Bromo-2-(cyanomethyl)benzimidazole in excess absolute ethanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: The crude solid can be dissolved in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate) and allowed to cool slowly to form crystals of the pure compound.

-

Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from impurities.

Analytical Characterization

While specific spectral data for CAS 944903-92-8 is not widely published, the following analytical techniques are standard for the characterization of such a molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring system, the methylene protons of the ethyl acetate group, and the methyl protons of the ethyl group. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be a key identifier in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. A plausible fragmentation pattern could involve the loss of the ethoxy group or the entire ethyl acetate side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch of the imidazole ring (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1735 cm⁻¹), and C-H stretches of the aromatic and aliphatic groups.

Potential Biological Activities (Hypothesized)

Given the extensive research on the biological activities of benzimidazole derivatives, it is plausible that Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate could exhibit a range of pharmacological effects. The following are hypothesized activities based on the known properties of the benzimidazole scaffold.

Anticancer Activity

Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis[5].

Caption: Hypothesized anticancer mechanism of action via tubulin polymerization inhibition.

Antimicrobial Activity

The benzimidazole nucleus is present in several antimicrobial agents. The mechanism of action can vary, but it often involves the inhibition of essential enzymes or the disruption of cellular processes in bacteria and fungi. The bromo-substitution on the benzimidazole ring may enhance its antimicrobial properties.

Enzyme Inhibition

Benzimidazole derivatives have been shown to inhibit a variety of enzymes, including kinases, polymerases, and oxidoreductases. The specific enzymatic targets would depend on the three-dimensional conformation of the molecule and its ability to fit into the active site of an enzyme. Further screening in enzymatic assays would be necessary to identify any inhibitory activity.

Safety and Handling

Specific toxicity data for Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate is not available. However, based on the structure and related compounds, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity of Related Compounds:

-

Ethyl bromoacetate: This related compound is a lachrymator and is toxic by ingestion, inhalation, and skin absorption. It is a strong irritant to the eyes and respiratory tract[4].

-

Bromo-aromatic compounds: Many bromo-aromatic compounds can be irritants and may have long-term health effects.

-

-

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion and Future Directions

Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate is a halogenated benzimidazole derivative with well-defined chemical properties and established synthetic routes. While it is likely a valuable intermediate in organic synthesis, its own biological profile remains largely unexplored. Based on the extensive pharmacological activities of the benzimidazole class of compounds, this molecule presents an interesting candidate for further investigation.

Future research should focus on:

-

Biological Screening: A comprehensive screening of its anticancer, antimicrobial, and enzyme inhibitory activities is warranted.

-

Mechanism of Action Studies: Should any significant biological activity be identified, detailed studies to elucidate its mechanism of action should be undertaken.

-

Toxicological Evaluation: A thorough assessment of its acute and chronic toxicity is necessary to determine its safety profile.

-

Derivative Synthesis: This compound can serve as a scaffold for the synthesis of a library of novel benzimidazole derivatives with potentially enhanced biological activities.

The information compiled in this technical guide serves as a foundational resource for researchers interested in exploring the potential of Ethyl (5-bromo-1H-benzimidazol-2-yl)acetate in drug discovery and development.

References

-

New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Ethyl Bromoacetate. Retrieved from [Link]

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Yoon, Y. K., Ali, M. A., Choon, T. S., Arshad, S., & Razak, I. A. (2011). Ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3258.

Sources

An In-Depth Technical Guide to the Preliminary Biological Screening of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate

Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide outlines a comprehensive strategy for the preliminary biological screening of a novel derivative, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. We present a multi-pronged approach targeting key areas of unmet medical need: oncology, infectious diseases, and inflammation. This document provides not just the protocols, but the scientific rationale behind the experimental choices, empowering researchers to conduct a thorough and meaningful initial evaluation of this promising compound.

Introduction: The Scientific Rationale for Screening Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged pharmacophore due to its structural similarity to naturally occurring nucleotides, allowing it to interact with a wide range of biological targets.[1][2] This versatile scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4][5][6]

The specific substitutions on the benzimidazole ring of the target compound, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, provide a compelling basis for its biological evaluation:

-

The Benzimidazole Core: Its structural analogy to purine nucleotides allows for potential interactions with key enzymes in cellular replication and signaling.[1]

-

The Bromo Substituent: The presence of a halogen atom, such as bromine, at the 5-position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[7] Halogenation has also been linked to increased cytotoxic effects in anticancer studies of benzimidazole derivatives.[7]

-

The Ethyl Acetate Moiety: This group can influence the compound's solubility and pharmacokinetic properties. It may also be susceptible to hydrolysis by cellular esterases, potentially leading to the formation of a more active carboxylic acid metabolite.

This combination of structural features warrants a systematic preliminary screening to identify and characterize the potential therapeutic activities of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate.

Proposed Areas for Preliminary Biological Screening

Based on the extensive literature on benzimidazole derivatives, the following therapeutic areas are proposed for the initial in vitro screening of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate:

-

Anticancer Activity: Benzimidazole derivatives have been shown to exert anticancer effects through various mechanisms, including inhibition of tubulin polymerization, DNA intercalation, and modulation of key signaling pathways.[2][7][8]

-

Antimicrobial Activity: The benzimidazole scaffold is present in several antimicrobial drugs. Screening against a panel of pathogenic bacteria and fungi is therefore a logical starting point.

-

Anti-inflammatory Activity: Many benzimidazole derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5][9]

The following workflow provides a high-level overview of the proposed screening cascade:

Experimental Protocols for In Vitro Screening

Anticancer Screening: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

Protocol:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) should be cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation:

| Cell Line | Compound Concentration (µM) | % Cell Viability | IC50 (µM) |

| MCF-7 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| HCT-116 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| A549 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| HEK293 | 0.1 | ||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Protocol:

-

Microorganism Preparation: A panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), are cultured to the mid-logarithmic phase. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.

-

Compound Dilution: The test compound is serially diluted in a 96-well plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with a known antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (broth with microorganism only) are included.

-

Incubation: The plates are incubated at the optimal temperature for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Data Presentation:

| Microorganism | Gram Stain/Type | Positive Control | MIC of Test Compound (µg/mL) |

| Staphylococcus aureus | Gram-positive | Ciprofloxacin | |

| Escherichia coli | Gram-negative | Ciprofloxacin | |

| Pseudomonas aeruginosa | Gram-negative | Ciprofloxacin | |

| Candida albicans | Fungus | Fluconazole |

Anti-inflammatory Screening: COX-1/COX-2 Inhibition Assay

This assay determines the ability of the compound to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.

Protocol:

-

Enzyme and Substrate Preparation: Commercially available COX-1 and COX-2 enzyme kits are used. The enzymes are prepared according to the manufacturer's instructions. Arachidonic acid is used as the substrate.

-

Compound Incubation: The test compound is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer. A range of concentrations should be tested.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition of COX-1 and COX-2 activity is calculated for each concentration of the test compound. The IC50 values are then determined. A non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) should be used as controls.

Data Presentation:

| Compound Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 50 | ||||

| 100 |

Hypothetical Mechanism of Action: Kinase Inhibition

Many benzimidazole-based anticancer agents function by inhibiting key kinases in cell signaling pathways that are often dysregulated in cancer.[8] The diagram below illustrates a hypothetical mechanism where the test compound inhibits a critical kinase in the PI3K/Akt pathway, leading to the downstream inhibition of cell proliferation and survival.

Sources

- 1. nveo.org [nveo.org]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review - ProQuest [proquest.com]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate. As a senior application scientist, the following content is structured to not only present the available scientific context but to also provide a practical framework for the elucidation of its biological activity. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. The specific substitutions on the ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate molecule suggest several plausible and exciting avenues for investigation.

The Benzimidazole Core: A Foundation of Diverse Bioactivity

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a structural motif found in numerous pharmacologically active compounds.[1] Its isosteric relationship with purine nucleosides allows it to interact with a variety of biomolecules, leading to a broad spectrum of biological activities.[2] Clinically approved drugs containing the benzimidazole scaffold include proton pump inhibitors like omeprazole and anthelmintics such as albendazole.[3] The versatility of the benzimidazole ring system allows for substitutions at various positions, each modification fine-tuning its therapeutic potential, which ranges from antimicrobial and antiviral to anticancer and anti-inflammatory effects.[1][4][5][6]

The subject of this guide, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, possesses a bromine atom at the 5-position and an ethyl acetate group at the 2-position of the benzimidazole core. These features are key to postulating its mechanism of action.

Hypothesized Mechanisms of Action: A Multi-pronged Approach

Given the rich pharmacology of benzimidazole derivatives, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is likely to exhibit one or more of the following mechanisms of action.

Kinase Inhibition: Targeting Cellular Signaling

Benzimidazoles are a well-established scaffold for the development of protein kinase inhibitors.[7][8][9] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity.[10] The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[2] The planar nature of the benzimidazole ring can facilitate stacking interactions within the ATP-binding site, while the substituents can form crucial hydrogen bonds and hydrophobic interactions to confer potency and selectivity.[7]

Disruption of Microtubule Dynamics: A Cytotoxic Mechanism

Several benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization.[11][12][13][14] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[15] Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[14] The benzimidazole scaffold can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[11]

Antimicrobial Action: Targeting Bacterial Processes

The structural similarity of benzimidazoles to purines suggests they may interfere with bacterial nucleic acid and protein synthesis. Additionally, some benzimidazole derivatives are known to inhibit bacterial cell wall synthesis.[4] The presence of a bromine atom on the benzene ring can enhance the antimicrobial properties of a compound. The ethyl acetate moiety may influence the compound's ability to penetrate bacterial cell membranes.

Anti-inflammatory Effects: Modulating Inflammatory Pathways

Benzimidazole derivatives have been shown to possess anti-inflammatory activity through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[16][17] They can also modulate the production of pro-inflammatory cytokines.[3] The anti-inflammatory effect of some benzimidazoles is attributed to their ability to inhibit prostaglandin synthesis.[18]

Experimental Protocols for Elucidating the Mechanism of Action

To systematically investigate the biological activity of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, a tiered approach of in vitro and cell-based assays is recommended.

Preliminary Biological Screening

-

Cytotoxicity Screening:

-

Objective: To determine the compound's cytotoxic potential against a panel of cancer cell lines.

-

Method: Utilize standard colorimetric assays such as MTT or XTT.

-

Cell Lines: A diverse panel including, but not limited to, breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines.

-

Data Output: IC50 values for each cell line.

-

-

Antimicrobial Susceptibility Testing:

-

Objective: To assess the compound's activity against a range of pathogenic bacteria and fungi.

-

Method: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution methods.

-

Organisms: Include Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) species.

-

-

In Vitro Anti-inflammatory Assays:

-

Objective: To evaluate the direct inhibitory effect of the compound on key inflammatory enzymes.

-

Method: Use commercially available assay kits to measure the inhibition of COX-1, COX-2, and 5-LOX.

-

Data Output: IC50 values for each enzyme.

-

| Assay Type | Objective | Typical Methodologies | Primary Endpoint |

| Cytotoxicity | Assess anticancer potential | MTT, XTT, CellTiter-Glo® | IC50 |

| Antimicrobial | Determine antibacterial/antifungal activity | Broth microdilution, Agar diffusion | MIC, MBC/MFC |

| Anti-inflammatory | Evaluate inhibition of inflammatory enzymes | Enzyme inhibition assays (colorimetric, fluorometric) | IC50 |

Secondary Mechanism-Focused Assays

Based on the results of the preliminary screening, the following more targeted assays should be performed.

-

If significant cytotoxicity is observed:

-

Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential targets.

-

Tubulin Polymerization Assay: Directly measure the effect of the compound on the in vitro polymerization of purified tubulin.

-

Cell Cycle Analysis: Treat cancer cells with the compound and analyze the cell cycle distribution by flow cytometry to detect G2/M arrest.

-

Apoptosis Assays: Confirm the induction of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

-

-

If significant antimicrobial activity is observed:

-